N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a synthetic organic compound, characterized by its complex structure and unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multi-step reactions starting from commercially available materials. A common synthetic route may include:
Formation of the pyrazolo[3,4-d]pyrimidine core: : This is typically achieved via cyclization reactions involving appropriate precursors, often under conditions such as high temperatures and the presence of catalysts.
Introduction of the isopropylamino and methylthio groups: : These groups are usually added through nucleophilic substitution reactions, where reagents like isopropylamine and methylthiol are employed under controlled conditions.
Coupling with biphenyl-4-carboxylic acid: : The final step often involves amide bond formation, facilitated by coupling agents such as EDCI or HATU, in the presence of a base like DIPEA.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using flow chemistry techniques to ensure better control over reaction conditions and to enhance yield and purity. Catalytic processes and optimization of reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially forming sulfoxides or sulfone derivatives.
Reduction: : Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.
Substitution: : Electrophilic and nucleophilic substitution reactions are common, altering functional groups while maintaining the core structure.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Common reducing agents include sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: : Various reagents like alkyl halides or sulfonyl chlorides, often under basic conditions.
Major Products
The major products from these reactions can include a variety of derivatives with altered electronic properties or steric hindrance, potentially leading to new applications or improved efficacy in existing uses.
Scientific Research Applications
This compound's unique structure makes it a valuable subject of study in several domains:
Chemistry: : Used as a building block for more complex molecules or materials with specific properties.
Biology: : Investigated for its potential role in modulating biological pathways, possibly as enzyme inhibitors or receptor modulators.
Medicine: : Explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: : Employed in the development of advanced materials, including polymers and nanomaterials, for various technological applications.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets:
Molecular Targets: : It may bind to enzymes or receptors, altering their activity.
Pathways Involved: : The exact pathways can vary, but could include inhibition of kinase activity, modulation of signal transduction pathways, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-amino)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-biphenyl-4-carboxamide
N-(2-(4-isopropylamino)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-phenyl-4-carboxamide
Highlights of Uniqueness
Structural Features: : The combination of the isopropylamino, methylthio, and biphenyl groups makes it distinct.
Functional Applications: : Its unique combination of functional groups may confer different biological activities or chemical reactivities compared to similar compounds.
Properties
IUPAC Name |
N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6OS/c1-16(2)27-21-20-15-26-30(22(20)29-24(28-21)32-3)14-13-25-23(31)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-12,15-16H,13-14H2,1-3H3,(H,25,31)(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLFPYAEXNMJQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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